Demethyloleuropein is a natural product found in Olea europaea, Syringa vulgaris, and other organisms with data available.
Demethyloleuropein
CAS No.: 52077-55-1
Cat. No.: VC21341824
Molecular Formula: C24H30O13
Molecular Weight: 526.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52077-55-1 |
---|---|
Molecular Formula | C24H30O13 |
Molecular Weight | 526.5 g/mol |
IUPAC Name | (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
Standard InChI | InChI=1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)/b12-2+/t13-,17+,19+,20-,21+,23-,24-/m0/s1 |
Standard InChI Key | HKVGJQVJNQRJPO-VTDDDATNSA-N |
Isomeric SMILES | C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O |
Chemical Properties and Structure
Demethyloleuropein (C₂₄H₃₀O₁₃) has a molecular weight of 526.5 g/mol. It is a demethylated derivative of oleuropein, specifically lacking the methyl group from the ester moiety. The structure includes a glucose moiety linked to an iridoid core, which in turn is connected to a hydroxytyrosol component .
Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for demethyloleuropein, including singlets at δH 5.76 (H-1) and 7.27 (H-3) and a quartet at δH 6.00 (H-8) . These spectroscopic features are crucial for identification and differentiation from structurally similar compounds. The compound is further characterized by its distinctive mass spectrometric profile, producing a characteristic [M-H]- ion at m/z 525.1614 in high-resolution mass spectrometry analysis .
Based on Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data, researchers have successfully identified the dialdehydic form of oleuropein (oleomissional) and related compounds including demethyloleuropein in olive extracts . These advanced analytical techniques have significantly contributed to our understanding of demethyloleuropein's structure and its relationship to other secoiridoids.
Table 1: Key NMR Signals for Demethyloleuropein Identification
Proton Position | Chemical Shift (δH) | Signal Type |
---|---|---|
H-1 | 5.76 | Singlet |
H-3 | 7.27 | Singlet |
H-8 | 6.00 | Quartet |
Natural Occurrence and Biosynthesis
Demethyloleuropein is naturally found in various parts of the olive tree (Olea europaea), including fruits, leaves, and stones . The compound's concentration varies significantly based on the maturation stage of olive fruits, with research indicating that demethyloleuropein content increases during the ripening process . This pattern suggests that demethyloleuropein is produced from oleuropein through demethylation reactions occurring naturally during fruit maturation .
Comparative studies between infected and uninfected olive fruits have revealed quantitative differences in demethyloleuropein content. Uninfected fruits harvested in October contained higher levels of demethyloleuropein (5.09 mg/g) compared to infected fruits (4.44 mg/g) . This difference highlights the compound's potential role in the plant's natural defense mechanisms against pathogens and other stressors.
The biosynthetic pathway leading to demethyloleuropein involves the demethylation of oleuropein, likely catalyzed by natural esterases present in olive tissues . This process is particularly active during olive maturation, as evidenced by the inverse relationship between oleuropein and demethyloleuropein concentrations . Understanding this biosynthetic relationship has implications for optimizing olive cultivation and processing techniques to enhance beneficial compounds in olive products.
Table 2: Demethyloleuropein Content in Different Olive Samples
Sample Type | Demethyloleuropein Content | Reference |
---|---|---|
Uninfected olive fruits (October) | 5.09 mg/g | |
Infected olive fruits | 4.44 mg/g | |
Black olive drupes | Present but limited | |
Olive leaves | Present | |
Olive stones | Present |
Extraction and Production Methods
Extraction from Natural Sources
Traditionally, demethyloleuropein has been extracted from black olive drupes, but this approach yields limited amounts and is only feasible during specific periods of the year when the compound reaches its highest concentration . The extraction process typically involves solvent extraction followed by chromatographic purification, which is expensive, time-consuming, and requires significant amounts of solvents . These limitations have motivated the development of alternative production methods to increase demethyloleuropein availability for research and potential applications.
Enzymatic Synthesis
Due to the limitations of natural extraction, researchers have developed enzymatic methods for the selective conversion of oleuropein (which is abundant in olive leaves) into demethyloleuropein . This approach involves screening various hydrolases (EC 3) to catalyze the selective hydrolysis of the methyl ester moiety of oleuropein.
Among the enzymes tested, α-chymotrypsin from bovine pancreas has shown the best results as a biocatalyst for this transformation, demonstrating a classic example of enzyme promiscuity . The enzymatic reaction typically proceeds under mild conditions (pH 7, 4°C) with complete chemoselectivity, making it an environmentally friendly alternative to chemical synthesis .
The enzymatic synthesis protocol involves adding oleuropein (0.55 mmol) and α-chymotrypsin (26 units) to a potassium phosphate buffer solution (pH 7) and shaking the mixture for 72 hours at 4°C . After the reaction, the product is isolated by lyophilization and purified by flash chromatography . This method represents a significant advancement in green chemistry approaches to obtaining valuable natural compounds.
Combined Approaches
A promising approach involves a combined catalytic/biosynthetic pathway for the production of oleacin (3,4-DHPEA-EDA) from oleuropein. This two-step process first converts oleuropein to demethyloleuropein using α-chymotrypsin, followed by catalytic decarboxylation of demethyloleuropein using Er(OTf)3 to produce oleacin . This method provides a more efficient route to oleacin, an important biophenol with significant pharmacological properties .
Biological and Pharmacological Properties
Role in Plant Defense
Demethyloleuropein plays a major role in the defense mechanism of olive fruits . Studies comparing infected and uninfected olive fruits have shown that β-glucosidase activity and demethyloleuropein content are significantly higher in uninfected fruits, suggesting a protective function . This relationship indicates that demethyloleuropein may be part of the plant's innate immune response to potential pathogens.
The compound's involvement in defense is likely related to its conversion into more functionally relevant dialdehydes, which may possess antimicrobial properties . Research has indicated that demethyloleuropein derivatives can be influenced by β-glucosidase activity to improve the quality of olive products with enhanced dialdehyde nutraceutical content . These findings highlight the complex biochemical interactions occurring in olive fruits during maturation and in response to environmental stressors.
Antimicrobial Properties
Studies have demonstrated that demethyloleuropein possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These antimicrobial effects likely contribute to the compound's role in olive fruit defense mechanisms and may also have implications for potential therapeutic applications.
Precursor to Bioactive Compounds
One of the most significant aspects of demethyloleuropein is its role as a precursor to oleacin (3,4-DHPEA-EDA), a powerful antioxidant and anti-inflammatory agent . Oleacin is currently the subject of intensive pharmacological investigations due to its potential health benefits, including cardiovascular protection and anti-inflammatory effects .
Demethyloleuropein can be converted to oleacin through decarboxylation catalyzed by Er(OTf)3 . This transformation provides a route to increase the availability of oleacin, which is present in significant amounts in virgin olive oil (111-285 mg/kg) . The relationship between demethyloleuropein and oleacin represents an important area of research with implications for both agricultural and pharmaceutical applications.
Role in Olive Maturation and Processing
Maturation Indicator
Demethyloleuropein serves as an indicator of olive maturation . Its relative concentration increases as olives mature, while oleuropein levels decrease . This inverse relationship provides valuable information about the ripening stage of olives and can potentially be used to optimize harvesting times for different olive products.
Role in Olive Oil Production
During olive crushing for oil production, demethyloleuropein acts as a precursor for the formation of oleacin (3,4-DHPEA-EDA) due to increased esterase and β-glucosidase activity . This process contributes to the phenolic profile of virgin olive oil, with oleacin being the predominant secoiridoid in crushed olive paste and in the final oil product . Understanding these transformations is essential for optimizing olive oil production processes to enhance beneficial compounds in the final product.
Table 3: Enzymatic Activities Related to Demethyloleuropein Metabolism
Analytical Methods for Identification and Quantification
Several analytical techniques have been employed for the identification and quantification of demethyloleuropein in various olive matrices:
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with mass spectrometry (HPLC-MS) has been used to extract and identify demethyloleuropein from olive fruits at different physiological stages . This technique allows for the separation and quantification of demethyloleuropein in complex mixtures, providing valuable data on its distribution and concentration in different olive samples.
Mass Spectrometry
Mass spectrometric analysis, particularly electrospray ionization mass spectrometry (ESI-MS/MS), has been employed to investigate the release of dialdehydes from demethyloleuropein in olive fruits . This technique provides detailed structural information and helps in distinguishing demethyloleuropein from other structurally similar compounds, contributing to our understanding of its chemical properties and transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been used to characterize demethyloleuropein, with diagnostic signals including singlets at δH 5.76 (H-1) and 7.27 (H-3) and a quartet at δH 6.00 (H-8) . HSQC and HMBC experiments provide additional structural information by revealing carbon-hydrogen correlations across multiple bonds . These techniques are essential for confirming the structure and purity of isolated demethyloleuropein.
Reversed-Phase Liquid Chromatography-Electrospray Ionization-Fourier Transform Mass Spectrometry (RPLC-ESI-FTMS)
This advanced technique has been used to separate and identify isomers of oleuropein, ligstroside, and their demethylated forms (including demethyloleuropein) in extracts of olive leaves and drupes . The high resolution adopted for MS/MS analyses enables easy distinction between ions with close m/z ratios , providing detailed information about the fragmentation patterns and structural characteristics of demethyloleuropein and related compounds.
Current Research and Future Perspectives
Current research on demethyloleuropein focuses on several key areas:
Improved Production Methods
Researchers are working on optimizing the enzymatic synthesis of demethyloleuropein from oleuropein, particularly through the use of immobilized enzymes to enhance stability and yield . This approach aims to increase the availability of demethyloleuropein for further studies and applications, addressing the challenge of limited natural supply.
Pharmacological Investigations
While most pharmacological studies have focused on oleuropein and oleacin, there is growing interest in investigating the potential health benefits of demethyloleuropein itself. Its antimicrobial properties and role as a precursor to bioactive compounds suggest promising therapeutic applications that warrant further investigation.
Role in Olive Quality
The relationship between demethyloleuropein content, β-glucosidase activity, and the quality of olive products continues to be an active area of research . Understanding how demethyloleuropein derivatives influence the nutraceutical content of olive products could lead to improved cultivation and processing techniques, enhancing the health benefits of olive-derived foods.
Structural and Mechanistic Studies
Detailed investigations into the isomeric forms of demethyloleuropein and their fragmentation patterns using advanced analytical techniques provide insights into the compound's structure and reactivity . These studies contribute to our fundamental understanding of secoiridoid chemistry and may inspire new approaches to utilizing these compounds in various applications.
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